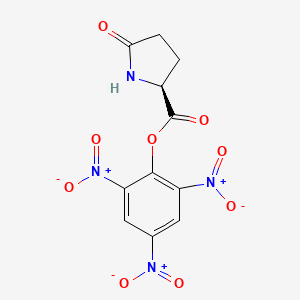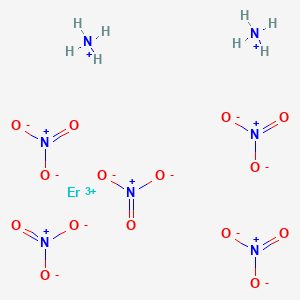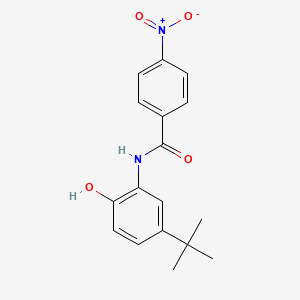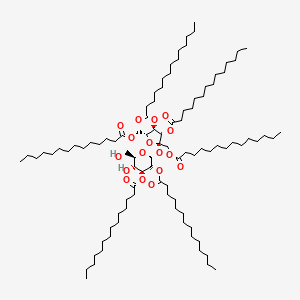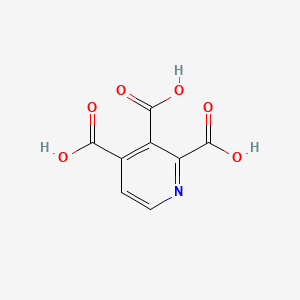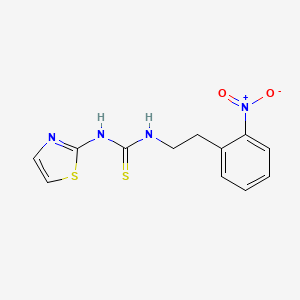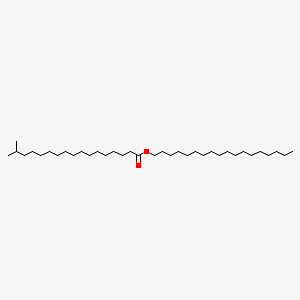
Sodium 2,3,6-trichlorophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,3,6-trichlorophenolate is a chemical compound with the molecular formula C6H2Cl3NaO. It is the sodium salt of 2,3,6-trichlorophenol, a chlorinated phenol. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorophenolate can be synthesized through the neutralization of 2,3,6-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,6-trichlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable, solid form suitable for further use.
化学反应分析
Types of Reactions: Sodium 2,3,6-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated phenols.
Reduction: Under specific conditions, it can be reduced to less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Higher chlorinated phenols.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Sodium 2,3,6-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties is ongoing, given its structural similarity to other antimicrobial agents.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of sodium 2,3,6-trichlorophenolate involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to cell death. The molecular targets include membrane proteins and enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the organism and the specific conditions of exposure.
相似化合物的比较
- Sodium 2,4,6-trichlorophenolate
- Sodium 2,4,5-trichlorophenolate
- Sodium 2,4-dichlorophenolate
Comparison: Sodium 2,3,6-trichlorophenolate is unique due to the specific positioning of chlorine atoms on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to sodium 2,4,6-trichlorophenolate, it has different physical and chemical properties, making it suitable for specific applications where other chlorinated phenolates might not be as effective.
属性
CAS 编号 |
40581-96-2 |
|---|---|
分子式 |
C6H2Cl3NaO |
分子量 |
219.4 g/mol |
IUPAC 名称 |
sodium;2,3,6-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,10H;/q;+1/p-1 |
InChI 键 |
QPFGLNBLPQWZQB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
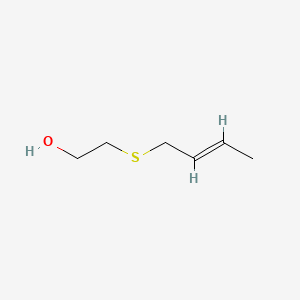
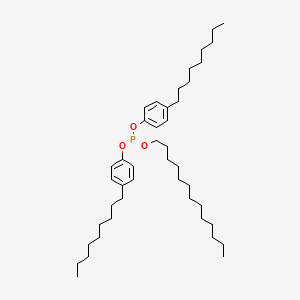
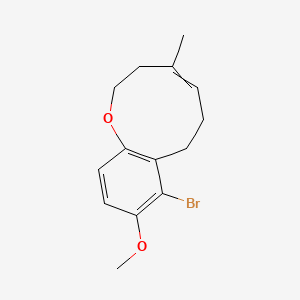
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
